An In-depth Technical Guide on the Synthesis and Characterization of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril
An In-depth Technical Guide on the Synthesis and Characterization of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril, a versatile cross-linking agent with applications in various fields, including polymer chemistry and materials science.[1][2][3] This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.
Introduction
1,3,4,6-Tetrakis(methoxymethyl)glycoluril is a derivative of glycoluril, a heterocyclic compound. It is a white crystalline solid at room temperature.[1] The molecule is characterized by a rigid bicyclic core with four methoxymethyl groups, which impart unique solubility and reactivity properties. Its primary application lies in its function as a cross-linking agent for polymers containing hydroxyl, carboxyl, or amide groups, enhancing the thermal and chemical stability of the resulting materials.[3]
Synthesis
The synthesis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril is typically achieved through a two-step process. The first step involves the reaction of glycoluril with formaldehyde to form the intermediate, tetramethylol glycoluril. This intermediate is then etherified with methanol in the presence of an acid catalyst to yield the final product.
Chemical Reaction
Caption: Synthesis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril.
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis and characterization of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril.
Synthesis of Tetramethylol Glycoluril (Intermediate)
A general procedure for the synthesis of the tetramethylol intermediate involves the reaction of glycoluril with an excess of formaldehyde in an alkaline solution.[4]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend glycoluril (1 mole equivalent) and paraformaldehyde (4.4 mole equivalents) in water.
-
pH Adjustment: Adjust the pH of the suspension to between 10 and 12 by the addition of an alkali solution (e.g., sodium hydroxide).
-
Reaction: Heat the mixture to 50-60°C with stirring. The solids will dissolve, forming a clear solution.
-
Work-up: Concentrate the solution under reduced pressure at 60-70°C to induce crystallization of the tetramethylol glycoluril. The crude product can be purified by recrystallization.
Synthesis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril
The etherification of tetramethylol glycoluril is carried out in an acidic methanol solution.[5]
-
Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add methanol (74 g, 2.30 moles) and concentrated hydrochloric acid (3 ml).
-
Addition of Intermediate: Add tetramethylol glycoluril (30 g, 0.11 moles) to the acidic methanol solution.
-
Reaction: Stir the reaction mixture at 55°C. The reaction is complete when all the tetramethylol glycoluril has dissolved (approximately 1 hour).
-
Purification: Remove the solvent by evaporation. The resulting product can be recrystallized from benzene to yield 1,3,4,6-Tetrakis(methoxymethyl)glycoluril.
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization.
Characterization
The synthesized 1,3,4,6-Tetrakis(methoxymethyl)glycoluril can be characterized using various analytical techniques to confirm its structure and purity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₄O₆ | [6] |
| Molecular Weight | 318.33 g/mol | [6] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 116-118 °C | [5] |
| Yield | 95% | [5] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups present in the molecule. Expected characteristic absorption bands include:
-
C-H stretch: ~2950-2850 cm⁻¹
-
C=O stretch (amide): ~1720-1700 cm⁻¹
-
C-O-C stretch (ether): ~1250-1050 cm⁻¹[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple.
-
¹H NMR: Three distinct signals are anticipated: a singlet for the methoxy (-OCH₃) protons, a singlet for the methylene (-N-CH₂-O-) protons, and a singlet for the methine (CH) protons of the glycoluril backbone.[3]
-
¹³C NMR: Signals corresponding to the carbonyl carbons, the methine carbons of the backbone, the methylene carbons, and the methoxy carbons are expected.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of 318.33 g/mol .
Conclusion
This technical guide has outlined a reliable method for the synthesis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril. The two-step process, involving methylolation followed by etherification, provides a high yield of the desired product. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is valuable for researchers and professionals working on the development of new materials and formulations where this cross-linking agent can be utilized.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3,4,6-Tetrakis(methoxymethyl)glycoluril | 17464-88-9 | FT40330 [biosynth.com]
- 3. 1,3,4,6-Tetrakis(methoxymethyl)glycoluril | 17464-88-9 | Benchchem [benchchem.com]
- 4. US2697714A - Production of tetramethylol glycoluril - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. scbt.com [scbt.com]
